molecular formula C20H18FNO4S2 B2924302 (E)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid CAS No. 951901-55-6

(E)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

Cat. No.: B2924302
CAS No.: 951901-55-6
M. Wt: 419.49
InChI Key: KEHKQIPUBQIJQP-GZTJUZNOSA-N
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Description

The compound (E)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a synthetic thiazolidinone derivative characterized by a central thioxothiazolidinone core fused with a furan ring substituted at the 5-position with a 2-fluorophenyl group. This structural framework is associated with diverse bioactivities, including antimicrobial and enzyme-inhibitory properties, as inferred from analogs in the thiazolidinone class .

Properties

IUPAC Name

2-[(5E)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4S2/c1-2-3-8-15(19(24)25)22-18(23)17(28-20(22)27)11-12-9-10-16(26-12)13-6-4-5-7-14(13)21/h4-7,9-11,15H,2-3,8H2,1H3,(H,24,25)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHKQIPUBQIJQP-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C(=O)O)N1C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C19H12FNO3S2
Molecular Weight: 385.43 g/mol

The structure features a thiazolidinone core, a furan moiety, and a fluorophenyl group, which may enhance its pharmacological properties. The presence of multiple functional groups suggests diverse chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds within the thiazolidinone class exhibit a variety of biological activities. The following sections summarize key findings regarding the biological activity of this compound.

Anticancer Activity

Several studies have demonstrated that thiazolidinone derivatives possess significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested: A549 (lung cancer), PC-3 (prostate cancer), HepG2 (liver cancer)
  • IC50 Values: Ranged from 7.0 to 20.3 µM for potent compounds .

Mechanism of Action:
The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. For example, compounds similar to this compound have been shown to affect mitochondrial pathways leading to apoptosis .

Antibacterial Activity

Thiazolidinone derivatives have also exhibited antibacterial properties:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16–32 mg/ml
Staphylococcus epidermidis16–32 mg/ml
Bacillus subtilisNot observed

These results indicate that while some derivatives are effective against gram-positive bacteria, others may not exhibit significant antibacterial activity .

Antiviral Activity

Research into the antiviral potential of thiazolidinones has shown promising results against various viruses:

  • Targets: Dengue virus protease and other serine proteases.
  • Inhibition Assays: Compounds were evaluated for their ability to inhibit viral replication in vitro, with varying degrees of success reported .

Case Studies

  • Study on Antiproliferative Effects:
    A study investigated the cytotoxicity of thiazolidinone derivatives in human leukemia cell lines using MTT assays. The findings suggested that electron-donating groups significantly influence cytotoxicity, with certain derivatives demonstrating strong activity .
  • Antibacterial Evaluation:
    Another study focused on synthesizing and evaluating the antibacterial effects of related compounds against common pathogens. Results indicated effective inhibition against Staphylococcus strains but not against Bacillus subtilis .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in the substituents on the phenyl ring attached to the furan moiety. These modifications influence physicochemical properties and bioactivity:

Compound Name Substituent on Furan-Phenyl Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound: (E)-2-(5-((5-(2-Fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid 2-Fluorophenyl C₂₂H₁₉FNO₄S₂ 444.42 Electron-withdrawing fluorine at ortho position; moderate polarity
6-(5-((5-(4-Acetylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid 4-Acetylphenyl C₂₄H₂₂NO₅S₂ 484.56 Acetyl group introduces steric bulk and polarity; may reduce membrane permeability
6-[(5E)-5-(Furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid None (furan-2-yl only) C₁₄H₁₅NO₄S₂ 325.40 Simpler structure; lower molecular weight; increased solubility in non-polar solvents
6-[(5E)-5-[[5-(4-Chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid 4-Chlorophenyl C₂₂H₁₉ClNO₄S₂ 475.98 Chlorine’s strong electron-withdrawing effect; higher lipophilicity than fluorine

Physicochemical Properties

  • Solubility: The hexanoic acid chain confers moderate polarity, but substituents modulate solubility. The unsubstituted furan analog is more soluble in non-polar solvents like n-hexane due to reduced steric hindrance and polarity . In contrast, the 4-acetylphenyl derivative has lower solubility in non-polar media due to the polar acetyl group.
  • Stability : The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to the 4-chlorophenyl analog , as fluorine is less prone to oxidative degradation .

Pharmacological Activity

  • Antimicrobial Potential: Thioxothiazolidinones with electron-withdrawing groups (e.g., F, Cl) exhibit stronger antimicrobial activity. The 4-chlorophenyl analog demonstrated superior biofilm inhibition in preliminary studies compared to the target compound, likely due to chlorine’s higher electronegativity .
  • Enzyme Interaction : The acetyl group in the 4-acetylphenyl derivative may hinder binding to enzyme active sites due to steric effects, whereas the smaller fluorine atom in the target compound allows tighter interactions .

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